1-(4-methoxyphenyl)-5-[1-(pyrrolidin-1-yl)cyclohexyl]-1H-tetrazole
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Overview
Description
1-(4-METHOXYPHENYL)-5-[1-(PYRROLIDIN-1-YL)CYCLOHEXYL]-1H-1,2,3,4-TETRAZOLE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications
Preparation Methods
The synthesis of 1-(4-METHOXYPHENYL)-5-[1-(PYRROLIDIN-1-YL)CYCLOHEXYL]-1H-1,2,3,4-TETRAZOLE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the tetrazole ring, followed by the introduction of the methoxyphenyl and pyrrolidinylcyclohexyl groups. Common reagents used in these reactions include sodium azide, various alkyl halides, and catalysts such as palladium or copper complexes. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(4-METHOXYPHENYL)-5-[1-(PYRROLIDIN-1-YL)CYCLOHEXYL]-1H-1,2,3,4-TETRAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl group, using reagents like sodium hydride and alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used, often resulting in derivatives with modified functional groups.
Scientific Research Applications
1-(4-METHOXYPHENYL)-5-[1-(PYRROLIDIN-1-YL)CYCLOHEXYL]-1H-1,2,3,4-TETRAZOLE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Researchers are exploring its potential as a pharmaceutical agent, particularly for its possible anti-inflammatory and analgesic properties.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(4-METHOXYPHENYL)-5-[1-(PYRROLIDIN-1-YL)CYCLOHEXYL]-1H-1,2,3,4-TETRAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s tetrazole ring can participate in hydrogen bonding and electrostatic interactions, while the methoxyphenyl and pyrrolidinylcyclohexyl groups contribute to its overall binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 1-(4-METHOXYPHENYL)-5-[1-(PYRROLIDIN-1-YL)CYCLOHEXYL]-1H-1,2,3,4-TETRAZOLE include other tetrazole derivatives and compounds with methoxyphenyl or pyrrolidinylcyclohexyl groups. These compounds may share some chemical properties but differ in their specific reactivity and applications. The uniqueness of 1-(4-METHOXYPHENYL)-5-[1-(PYRROLIDIN-1-YL)CYCLOHEXYL]-1H-1,2,3,4-TETRAZOLE lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H25N5O |
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Molecular Weight |
327.4 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-5-(1-pyrrolidin-1-ylcyclohexyl)tetrazole |
InChI |
InChI=1S/C18H25N5O/c1-24-16-9-7-15(8-10-16)23-17(19-20-21-23)18(11-3-2-4-12-18)22-13-5-6-14-22/h7-10H,2-6,11-14H2,1H3 |
InChI Key |
FPGJJGHXGGKFPH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)C3(CCCCC3)N4CCCC4 |
Origin of Product |
United States |
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